Dulcerozine

Übersicht

Beschreibung

Dulcerozine is a chemical compound that has been studied for its effects on duodenal ulcers in rats . Single doses of Dulcerozine administered either subcutaneously or orally produced a dose-related duodenal ulceration in rats . The ulcerogenic effect of Dulcerozine was most potent when given subcutaneously to 24-hr fasted animals at 300 mg/kg .

Chemical Reactions Analysis

Dulcerozine has been used to induce duodenal ulcers in rats . The ulcerogenic property of Dulcerozine may be, at least in part, due to a stimulating action on gastric secretion .Wissenschaftliche Forschungsanwendungen

1. Model for Evaluating Anti-Ulcer Agents

Dulcerozine-induced duodenal ulcers in rats have been extensively studied as a reliable model for evaluating anti-ulcer agents. The research found that dulcerozine, when administered in specific dosages, consistently produces duodenal ulcers, making it an effective model for investigating the pathogenesis and therapy of duodenal ulcer disease (Kurebayashi et al., 1984).

2. Investigating Mucosal Blood Flow in Ulcer Formation

Another study focused on the role of mucosal blood flow in the pathogenesis of ulcer formation. It was observed that dulcerozine significantly increased gastric acid secretion and decreased duodenal mucosal blood flow, which are factors believed to contribute to dulcerozine-induced duodenal ulceration (Tsukamoto et al., 1991).

3. Understanding the Role of Calcitonin Gene-Related Peptide in Ulcerogenesis

Research has shown a decrease in calcitonin gene-related peptide-like immunoreactivity (CGRP-li) in duodenal samples from animals treated with ulcerogens like dulcerozine. The degree of experimental ulcers was inversely correlated with the levels of duodenal CGRP-li, indicating that endogenous CGRP plays an important role in duodenal ulcerogenesis (Evangelista et al., 1989).

4. Exploring Capsaicin-Sensitive Mechanisms in Ulcer Induction

A study explored the capsaicin-sensitive mechanisms in experimentally induced duodenal ulcers in rats. It was found that cysteamine- or dulcerozine-induced duodenal ulcers are increased by systemic capsaicin desensitization, suggesting the existence of a capsaicin-sensitive ‘duodenal defense mechanism’ in rats (Maggi et al., 1987).

5. Role in Duodenal Alkaline Secretion

Another research aspect of dulcerozine is its impact on duodenal mucosal blood flow (DMBF) and duodenal alkaline secretion (DAS). The administration of dulcerozine decreased both DMBF and DAS, suggesting that DAS may be regulated by DMBF and that both parameters may be involved in the defense mechanism of duodenal mucosa (Tsukamoto et al., 1992).

6. Decrease in Duodenal Substance P-like Immunoreactivity

Substance P-like immunoreactivity (SP-li) was found to decrease in duodenal samples of animals treated with ulcerogens such as dulcerozine. This decrease suggests that endogenous substance P may play an important local role in duodenal ulcerogenesis (Evangelista et al., 1990).

Eigenschaften

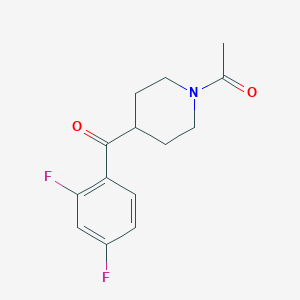

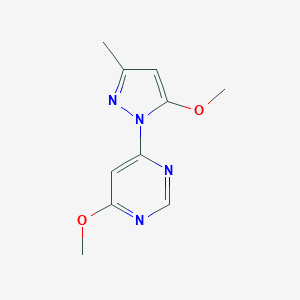

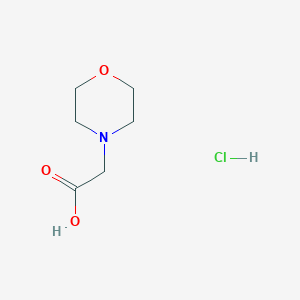

IUPAC Name |

4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-7-4-10(16-3)14(13-7)8-5-9(15-2)12-6-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJMVZOSUXIDEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC)C2=CC(=NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171956 | |

| Record name | Dulcerozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dulcerozine | |

CAS RN |

18694-42-3 | |

| Record name | Dulcerozine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dulcerozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)